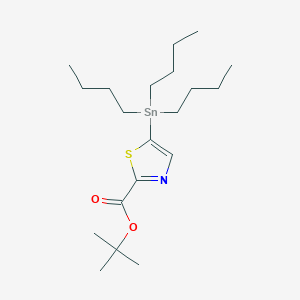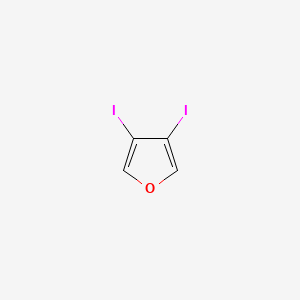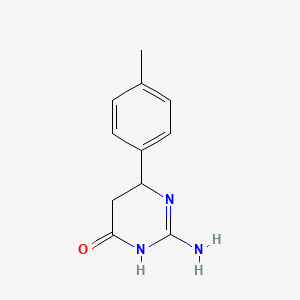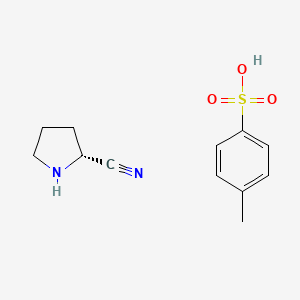
Methyl 3-amino-6-(3-chlorophenyl)-2-pyrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-6-(3-chlorophenyl)-2-pyrazinecarboxylate is a heterocyclic compound that features a pyrazine ring substituted with an amino group, a chlorophenyl group, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-(3-chlorophenyl)-2-pyrazinecarboxylate typically involves the condensation of 3-chlorobenzaldehyde with 3-amino-2-pyrazinecarboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then esterified using methanol and a dehydrating agent like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino compound using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino compound.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-6-(3-chlorophenyl)-2-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorophenyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit enzyme activity by blocking the substrate binding site or altering the enzyme’s conformation.
Comparación Con Compuestos Similares
Methyl 3-amino-6-(4-chlorophenyl)-2-pyrazinecarboxylate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Methyl 3-amino-6-(3-bromophenyl)-2-pyrazinecarboxylate: Bromine atom replacing the chlorine atom.
Methyl 3-amino-6-(3-fluorophenyl)-2-pyrazinecarboxylate: Fluorine atom replacing the chlorine atom.
Uniqueness: Methyl 3-amino-6-(3-chlorophenyl)-2-pyrazinecarboxylate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and binding affinity to molecular targets. This unique structure may result in distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H10ClN3O2 |
|---|---|
Peso molecular |
263.68 g/mol |
Nombre IUPAC |
methyl 3-amino-6-(3-chlorophenyl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-12(17)10-11(14)15-6-9(16-10)7-3-2-4-8(13)5-7/h2-6H,1H3,(H2,14,15) |
Clave InChI |
JXPHCTGIZQIHEC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CN=C1N)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)






![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)




